2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol
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Overview
Description
2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxyl, nitro, and imino groups, which contribute to its distinctive reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-propylaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogen-substituted phenols.
Scientific Research Applications
2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol involves its interaction with biological targets through its functional groups. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, while the imino group can form coordination bonds with metal ions. These interactions can modulate enzymatic activities and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol
- 2-{[(E)-(2-hydroxy-4-nitrophenyl)methylidene]amino}-4-nitrophenol
- 2-{[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]amino}phenol
Uniqueness
2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol stands out due to the presence of the propyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-4-propylphenol |
InChI |
InChI=1S/C16H16N2O4/c1-2-3-11-4-6-16(20)14(8-11)17-10-12-9-13(18(21)22)5-7-15(12)19/h4-10,19-20H,2-3H2,1H3 |
InChI Key |
FIFOXQSVOWPZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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